molecular formula C22H23N3O5S B12895468 5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl- CAS No. 35773-44-5

5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-

Cat. No.: B12895468
CAS No.: 35773-44-5
M. Wt: 441.5 g/mol
InChI Key: SMIPQTXGLHGSSB-UHFFFAOYSA-N
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Description

2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromenone moiety, a benzo[d]oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution using diethylamine.

    Synthesis of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be formed through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the chromenone moiety, converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide lies in its combined structural features, which confer a unique set of chemical properties and biological activities. This makes it a valuable compound for diverse scientific research applications.

Biological Activity

5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-, commonly referred to as a benzoxazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that combines a benzoxazole moiety with a diethylamino-benzopyran group, suggesting diverse mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S with a molecular weight of approximately 425.49 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C22H23N3O5S c1 12 2 25 13 3 16 15 10 14 24 8 9 20 15 22 26 27 21 16 19 23 18 17 11 h8 10 12H 1 7H3 H 26 27 t12 m0 s1\text{InChI }\text{InChI 1S C22H23N3O5S c1 12 2 25 13 3 16 15 10 14 24 8 9 20 15 22 26 27 21 16 19 23 18 17 11 h8 10 12H 1 7H3 H 26 27 t12 m0 s1}

Biological Activity Overview

Research indicates that benzoxazole derivatives possess significant antimicrobial , anti-inflammatory , and anticancer properties. The specific compound has been evaluated for its biological activity through various studies.

Antimicrobial Activity

A study focused on synthesizing and evaluating the antimicrobial properties of related benzoxazole compounds found that derivatives exhibited varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 µg/ml to >512 µg/ml, with the most effective activity noted against Enterococcus faecalis at an MIC of 64 µg/ml .

CompoundMIC (µg/ml)Active Against
Compound A64E. faecalis
Compound B>512S. aureus
Compound C128E. coli

Anti-inflammatory Activity

Preliminary studies suggest that benzoxazole derivatives may also exhibit anti-inflammatory effects. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation. However, specific data on this compound's anti-inflammatory activity remains limited and requires further exploration.

Anticancer Potential

The structural characteristics of the compound suggest potential anticancer activity. Benzopyran derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Investigations into the cytotoxic effects of similar compounds have shown promising results, indicating that further study into this compound's anticancer properties is warranted.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized several novel benzoxazole derivatives and assessed their antimicrobial activities using microdilution methods. The findings indicated that while these compounds were less potent than established antibiotics, their novel structures could lead to the development of new antimicrobial agents .
  • ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) profiles were estimated using SwissADME software, indicating favorable pharmacokinetic properties for some derivatives. This suggests that modifications in the structure could enhance bioavailability and therapeutic efficacy .
  • Mechanistic Studies : Ongoing research is focused on elucidating the specific mechanisms by which these compounds exert their biological effects, particularly in cancer cell lines where apoptosis induction has been observed.

Properties

CAS No.

35773-44-5

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C22H23N3O5S/c1-5-25(6-2)15-8-7-14-11-17(22(26)30-20(14)12-15)21-23-18-13-16(9-10-19(18)29-21)31(27,28)24(3)4/h7-13H,5-6H2,1-4H3

InChI Key

SMIPQTXGLHGSSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N(C)C

Origin of Product

United States

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